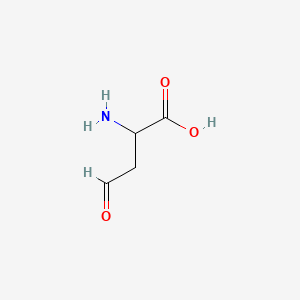
2-Amino-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Amino-4-oxobutanoic acid can be synthesized through several methods. One common approach involves the aldol condensation of glyoxylic acid with methyl ketone derivatives under microwave-assisted conditions . This method provides moderate to excellent yields for a wide range of substrates.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using recyclable chiral auxiliaries to form corresponding Ni(II) complexes with glycine Schiff base, which is then alkylated under basic conditions . This method is particularly useful for producing enantiomerically pure compounds.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized by N-bromophthalimide in aqueous acetic acid medium. The reaction is second-order, first-order each in oxidant and substrate.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, especially in the presence of suitable nucleophiles.
Common Reagents and Conditions:
Oxidation: N-bromophthalimide in aqueous acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: The major products include oxidized derivatives of this compound.
Reduction: Reduced forms of the compound, such as 2-amino-4-hydroxybutanoic acid.
Substitution: Substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Amino-4-oxobutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound plays a role in metabolic pathways and is used in studies related to amino acid metabolism.
Medicine: It has potential therapeutic applications due to its involvement in biochemical pathways.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2-amino-4-oxobutanoic acid involves its role as a substrate in enzymatic reactions. It is known to interact with enzymes such as alanine-glyoxylate aminotransferase, catalyzing the transamination of glyoxylate to glycine . This interaction is crucial for glyoxylate detoxification and other metabolic processes.
Comparaison Avec Des Composés Similaires
2-Oxobutanoic acid: Shares a similar structure but lacks the amino group.
4-Oxo-4-arylbutanoic acids: These compounds have similar oxidation properties but differ in their aryl substituents.
Uniqueness: 2-Amino-4-oxobutanoic acid is unique due to its amino group, which allows it to participate in a wider range of biochemical reactions compared to its analogs. This makes it particularly valuable in research and industrial applications.
Propriétés
Numéro CAS |
498-20-4 |
|---|---|
Formule moléculaire |
C4H7NO3 |
Poids moléculaire |
117.10 g/mol |
Nom IUPAC |
2-amino-4-oxobutanoic acid |
InChI |
InChI=1S/C4H7NO3/c5-3(1-2-6)4(7)8/h2-3H,1,5H2,(H,7,8) |
Clé InChI |
HOSWPDPVFBCLSY-UHFFFAOYSA-N |
SMILES canonique |
C(C=O)C(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


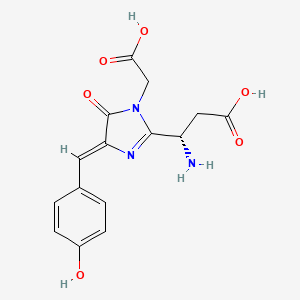
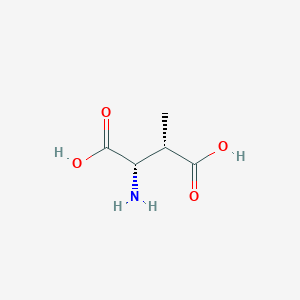
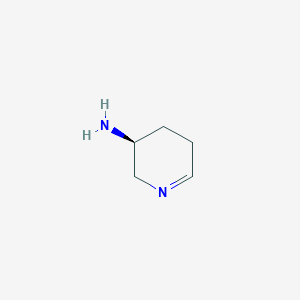
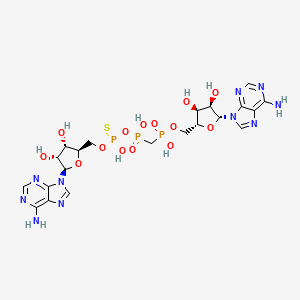
![[(2S)-1-[[(1R,2R,18R,19R,22R,25S,28R,40R)-22-(2-amino-2-oxoethyl)-2-[(2R,4R,5S,6R)-4-azaniumyl-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-48-[(2R,3S,4R,5R,6S)-3-[(2R,4S,5R,6S)-4-azaniumyl-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-40-carboxy-5,15-dichloro-18,32,35,37-tetrahydroxy-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaen-19-yl]amino]-4-methyl-1-oxopentan-2-yl]-methylazanium](/img/structure/B10776582.png)
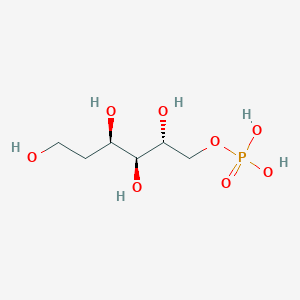
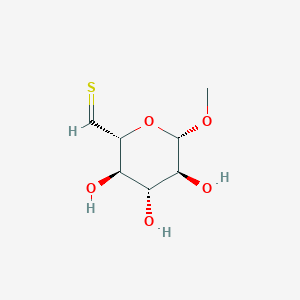
![N-[N'-Benzyloxycarbonyl-phenylalaninyl]-3-amino-5-phenyl-pentane-1-sulfonic acid phenyl ester](/img/structure/B10776593.png)

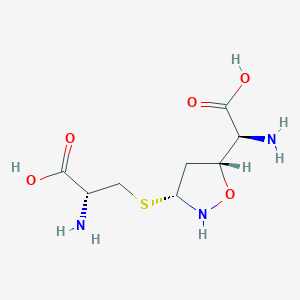
![{4-[(2S,4E)-2-(1,3-Benzothiazol-2-YL)-2-(1H-1,2,3-benzotriazol-1-YL)-5-phenylpent-4-enyl]phenyl}(difluoro)methylphosphonic acid](/img/structure/B10776622.png)
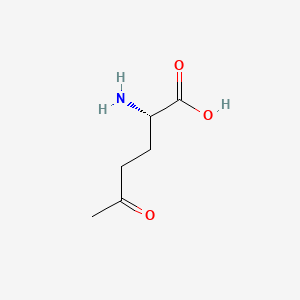
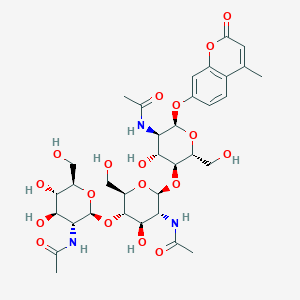
![[3-(4-{3-[3-Nitro-5-(galactopyranosyloxy)-benzoylamino]-propyl}-piperazin-1-YL)-propylamino]-2-(3-{4-[3-(3-nitro-5-[galactopyranosyloxy]-benzoylamino)-propyl]-piperazin-1-YL}-propyl-amino)-3,4-dioxo-cyclobutene](/img/structure/B10776627.png)
